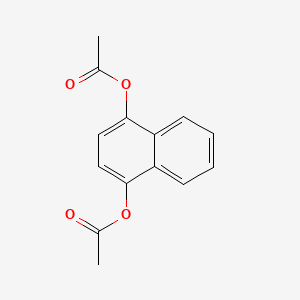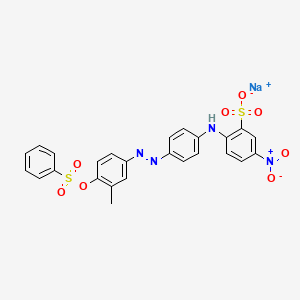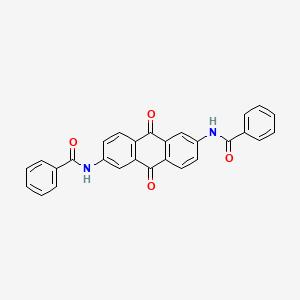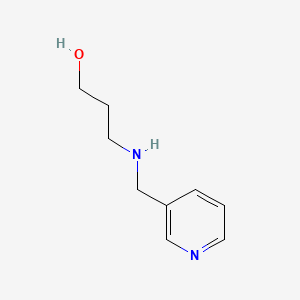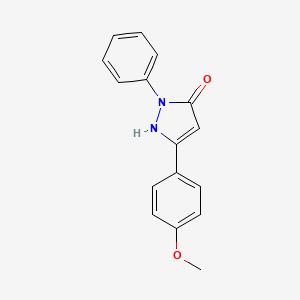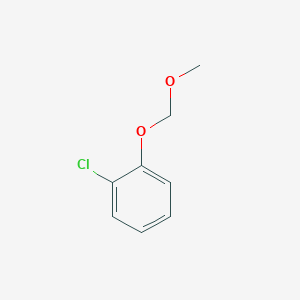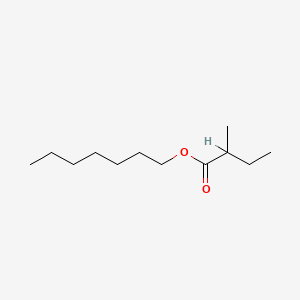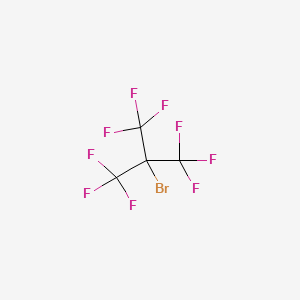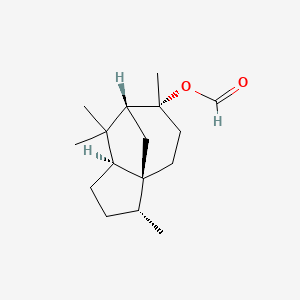
Cedrol formate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Cedrol formate is a synthetic fragrance compound that mimics the aroma of cedarwood. It is synthesized by reacting cedrol with formic acid, resulting in an ester form. This compound is defined as having a woody, spicy, and slightly sweet aroma, which makes it preferred in perfumes and other specific woody fragrance products . It is used in cosmetics, personal care products, and various forms in the chemical and agriculture industries .
Preparation Methods
Synthetic Routes and Reaction Conditions: Cedrol formate is synthesized by esterification of cedrol with formic acid. The reaction typically involves heating cedrol and formic acid in the presence of a catalyst, such as sulfuric acid, to facilitate the esterification process. The reaction is carried out under reflux conditions to ensure complete conversion of cedrol to this compound .
Industrial Production Methods: In industrial settings, the production of this compound follows similar principles but on a larger scale. The process involves the use of large reactors where cedrol and formic acid are mixed and heated. The reaction mixture is then subjected to distillation to separate and purify the this compound. The purity of the final product is ensured through techniques such as fractional distillation and chromatography .
Chemical Reactions Analysis
Types of Reactions: Cedrol formate undergoes various chemical reactions, including:
Hydrolysis: this compound can be hydrolyzed back to cedrol and formic acid in the presence of water and an acid or base catalyst.
Oxidation: this compound can undergo oxidation reactions to form various oxidized derivatives.
Reduction: Reduction of this compound can lead to the formation of reduced derivatives of cedrol.
Common Reagents and Conditions:
Hydrolysis: Water, acid or base catalyst (e.g., hydrochloric acid or sodium hydroxide).
Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride.
Major Products Formed:
Hydrolysis: Cedrol and formic acid.
Oxidation: Various oxidized derivatives of cedrol.
Reduction: Reduced derivatives of cedrol.
Scientific Research Applications
Cedrol formate has a wide range of scientific research applications:
Chemistry: Used as a fragrance compound in the synthesis of other aroma chemicals.
Biology: Studied for its potential biological activities, including antifungal and antibacterial properties.
Industry: Used in the formulation of perfumes, cosmetics, and personal care products due to its pleasant aroma.
Mechanism of Action
Cedrol formate is compared with other similar compounds, such as cedrol and cedrene:
Cedrol: A sesquiterpene alcohol found in the essential oil of conifers.
Cedrene: Another component of cedar oil, known for its insect-repelling properties.
Uniqueness: this compound is unique due to its esterified form, which enhances its fragrance properties and makes it more suitable for use in perfumes and cosmetics compared to its non-esterified counterparts .
Comparison with Similar Compounds
- Cedrol
- Cedrene
- Thujopsene
- β-Cedrene
Cedrol formate stands out for its specific aroma profile and its applications in various industries, making it a valuable compound in the field of fragrance chemistry.
Properties
CAS No. |
39900-38-4 |
|---|---|
Molecular Formula |
C16H26O2 |
Molecular Weight |
250.38 g/mol |
IUPAC Name |
(2,6,6,8-tetramethyl-8-tricyclo[5.3.1.01,5]undecanyl) formate |
InChI |
InChI=1S/C16H26O2/c1-11-5-6-12-14(2,3)13-9-16(11,12)8-7-15(13,4)18-10-17/h10-13H,5-9H2,1-4H3 |
InChI Key |
AHZYNUWTBDLJHG-UHFFFAOYSA-N |
SMILES |
CC1CCC2C13CCC(C(C3)C2(C)C)(C)OC=O |
Isomeric SMILES |
C[C@@H]1CC[C@@H]2[C@]13CC[C@@]([C@H](C3)C2(C)C)(C)OC=O |
Canonical SMILES |
CC1CCC2C13CCC(C(C3)C2(C)C)(C)OC=O |
| 39900-38-4 | |
Pictograms |
Irritant |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


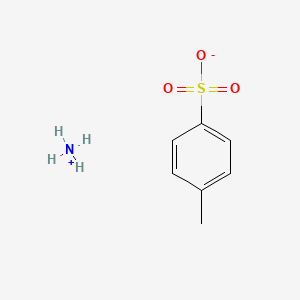

![N-[2-((2-[(2-Aminopropanoyl)amino]propanoyl)amino)propanoyl]alanine](/img/structure/B1605413.png)
